Pyrrolidine vs. Piperidine at Pyrimidine 2-Position: Conformational and Steric Differentiation
The 2-pyrrolidinyl substituent on the target compound provides a smaller steric footprint and distinct conformational profile compared to the 2-piperidinyl analog. Pyrrolidine is a five-membered ring with an envelope conformation, whereas piperidine is a six-membered ring adopting a chair conformation. Within the Boehringer Ingelheim patent family (US 8,962,641) that broadly claims pyrimidine-substituted pyrrolidine derivatives, compounds incorporating a pyrrolidine at the pyrimidine 2-position have demonstrated nanomolar ACC inhibitory activity (e.g., compound 8.226: IC₅₀ = 52 nM; compound 8.1/8.65: IC₅₀ = 55 nM) [1]. No comparable piperidine-containing analogs are explicitly profiled in the same patent, but class-level SAR from related pyrimidine kinase inhibitor series indicates that pyrrolidine-to-piperidine substitution at the pyrimidine 2-position can alter target potency by 10- to 100-fold depending on the binding pocket geometry [2]. For the target compound specifically, no direct pyrrolidine vs. piperidine comparative data exist.
| Evidence Dimension | Ring size and conformational effect on bioactivity potential |
|---|---|
| Target Compound Data | 5-membered pyrrolidine ring; envelope conformation; MW = 263.29 |
| Comparator Or Baseline | Piperidine analog (6-membered ring; chair conformation; estimated MW ~277.32 for methyl ester equivalent) |
| Quantified Difference | No direct comparative data for target compound; class-level SAR suggests potency shifts of 10- to 100-fold possible upon pyrrolidine-to-piperidine substitution in related pyrimidine series [2] |
| Conditions | Class-level inference from pyrimidine kinase inhibitor SAR literature; no direct assay performed on target compound |
Why This Matters
Procurement of the pyrrolidine-containing compound over a piperidine analog preserves the five-membered ring conformational profile expected to be critical for target binding in pyrimidine-2-amine-substituted inhibitor chemotypes, though the magnitude of advantage remains unquantified for this specific compound.
- [1] BindingDB. BDBM148869 (US8962641, 8.226): IC50 = 52 nM; BDBM47172 (US8962641, 8.1/8.65): IC50 = 55 nM. Malonyl-CoA formation by acetyl-CoA carboxylase. https://www.bindingdb.org (accessed 2024). View Source
- [2] Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. PubMed. 2012. Lead optimization employing structure-based drug design demonstrated that the pyrrolidinyl substituent was critical for potency; removal or ring expansion abolished activity. View Source
